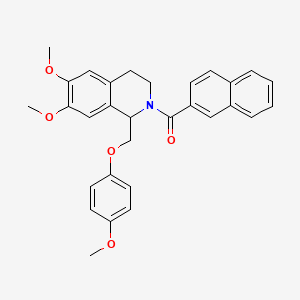
(6,7-dimethoxy-1-((4-methoxyphenoxy)methyl)-3,4-dihydroisoquinolin-2(1H)-yl)(naphthalen-2-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(6,7-dimethoxy-1-((4-methoxyphenoxy)methyl)-3,4-dihydroisoquinolin-2(1H)-yl)(naphthalen-2-yl)methanone is a useful research compound. Its molecular formula is C30H29NO5 and its molecular weight is 483.564. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Heterocyclization and Michael Aza Reactions
The compound has been studied for its reactions in the context of heterocyclization. Osyanin et al. (2011) reported that products of heterocyclization, namely 9,10-dimethoxy-12,13-dihydro-7aH,15H-naphtho[1',2':5,6][1,3]oxazino-[2,3-a]isoquinolines, were isolated when this compound was condensed with 1-dimethylaminomethyl-2-naphthols. Additionally, products of a Michael aza reaction were obtained when o-hydroxybenzyl alcohols were used, resulting in 2-[(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)methyl]phenols (Osyanin, Ivleva, Osipov, & Klimochkin, 2011).
Novel Alkylation in Isoquinoline Derivatives
Kametani et al. (1977) explored the alkylation of similar compounds, leading to the synthesis of derivatives with varying substituents. They focused on the reaction of 3,4-dihydro-6,7-dimethoxy-1-methylisoquinoline with different alkylating agents, demonstrating a novel pathway in the modification of isoquinoline derivatives (Kametani, Nemoto, Takeuchi, Takeshita, & Fukumoto, 1977).
Synthesis and Characterization in Natural Compounds
Pudjiastuti et al. (2010) isolated a new benzylisoquinoline alkaloid closely related to the compound from Beilschmiedia brevipes. They reported complete 1H- and 13C-NMR data for these compounds, emphasizing the significance of such compounds in the study of natural products (Pudjiastuti, Mukhtar, Hadi, Saidi, Morita, Litaudon, & Awang, 2010).
Photoinduced Intramolecular Rearrangement
Jing et al. (2018) developed a synthesis method for (2-aminophenyl)(naphthalen-2-yl)methanones, closely related to the compound of interest, using photoinduced intramolecular rearrangement. This method demonstrated advantages over traditional transition-metal-catalyzed reactions, highlighting the potential of light-induced processes in the synthesis of complex organic compounds (Jing, He, Wang, Zhang, Cheng, Liang, & Zhang, 2018).
Intramolecular α-Amidoalkylation Reaction
Manolov and Ivanov (2016) synthesized a compound structurally similar to the one using an intramolecular α-amidoalkylation reaction. This study contributes to the understanding of complex organic synthesis processes and the creation of new compounds with potential applications in various fields of chemistry (Manolov & Ivanov, 2016).
Propiedades
IUPAC Name |
[6,7-dimethoxy-1-[(4-methoxyphenoxy)methyl]-3,4-dihydro-1H-isoquinolin-2-yl]-naphthalen-2-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H29NO5/c1-33-24-10-12-25(13-11-24)36-19-27-26-18-29(35-3)28(34-2)17-22(26)14-15-31(27)30(32)23-9-8-20-6-4-5-7-21(20)16-23/h4-13,16-18,27H,14-15,19H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBJCWGDYFXMYNY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OCC2C3=CC(=C(C=C3CCN2C(=O)C4=CC5=CC=CC=C5C=C4)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H29NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
483.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![8-[4-(2-Ethoxyethoxy)phenyl]-1,3-dimethyl-1,3,5-trihydroimidazolidino[1,2-h]pu rine-2,4-dione](/img/structure/B2828971.png)
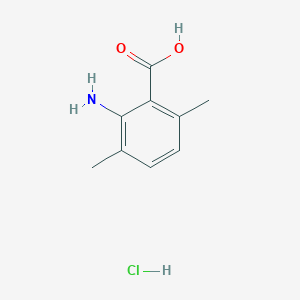
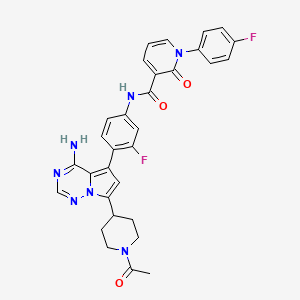
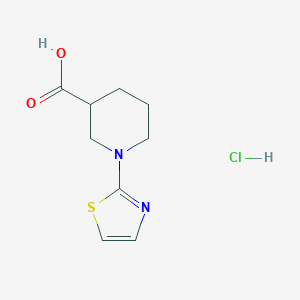
![2-(1,3-dimethyl-2,4-dioxo-7-thiophen-2-ylpyrimido[4,5-d]pyrimidin-5-yl)sulfanyl-N-(oxolan-2-ylmethyl)acetamide](/img/structure/B2828977.png)
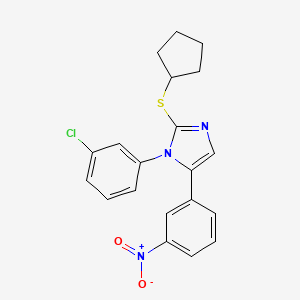
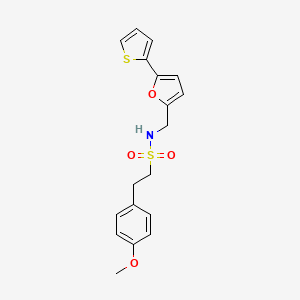
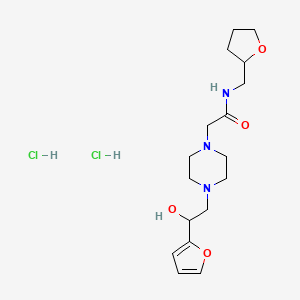

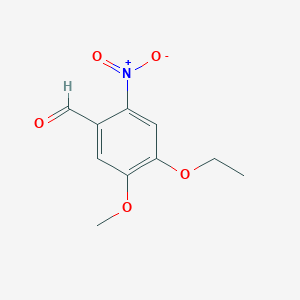
![2-methyl-N-[2-(3-oxo-4H-quinoxalin-2-yl)phenyl]benzamide](/img/structure/B2828987.png)


